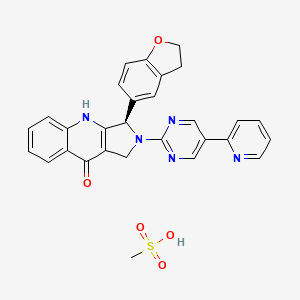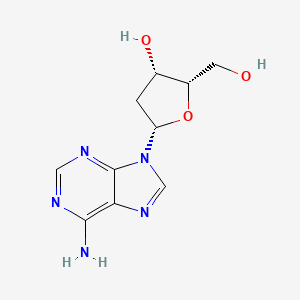![molecular formula C18H28ClNO3 B10826872 Prosidol [WHO-DD] CAS No. 135201-15-9](/img/structure/B10826872.png)
Prosidol [WHO-DD]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Prosidol is synthesized through a multi-step process involving the reaction of piperidine derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of prosidol involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
化学反応の分析
Types of Reactions
Prosidol undergoes various chemical reactions, including:
Oxidation: Prosidol can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can lead to the formation of desethyl and despropionyl derivatives.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include hydroxy prosidol, desethyl prosidol, and despropionyl prosidol. These metabolites are often studied for their pharmacological properties and potential therapeutic applications .
科学的研究の応用
Prosidol has been extensively studied for its analgesic properties. It is used in various scientific research applications, including:
Chemistry: Prosidol is used as a model compound to study the synthesis and reactivity of piperidine derivatives.
Biology: Research on prosidol focuses on its interaction with opioid receptors and its effects on pain modulation.
Medicine: Prosidol is investigated for its potential use in pain management, particularly in oncology and palliative care.
Industry: Prosidol is used in the development of new analgesic formulations and drug delivery systems
作用機序
Prosidol exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, which is responsible for its analgesic and sedative effects. The binding of prosidol to these receptors inhibits the release of neurotransmitters involved in pain transmission, leading to pain relief and sedation .
類似化合物との比較
Prosidol is similar to other opioid analgesics such as pethidine, prodine, and kazcaine. it is unique in its chemical structure and pharmacological profile. Unlike some opioids, prosidol is claimed to be less addictive and more tolerable, although it still shares common side effects like nausea, itching, and respiratory depression .
List of Similar Compounds
- Pethidine
- Prodine
- Kazcaine
- Morphine
- Fentanyl
Prosidol’s unique combination of efficacy and tolerability makes it a valuable compound in the field of pain management and opioid research.
特性
CAS番号 |
135201-15-9 |
|---|---|
分子式 |
C18H28ClNO3 |
分子量 |
341.9 g/mol |
IUPAC名 |
[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2;/h5-9H,3-4,10-15H2,1-2H3;1H |
InChIキー |
KSOANHSFDGXDFE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-azabicyclo[2.2.2]octan-3-yl (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B10826789.png)
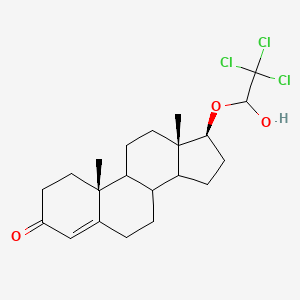
![(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methyl-benzoyl)amino]-4-phenyl-butanoyl]-5,5-dimethyl-N-prop-2-ynyl-thiazolidine-4-carboxamide](/img/structure/B10826802.png)
![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
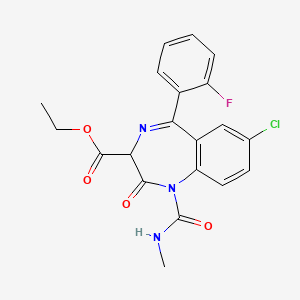
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)
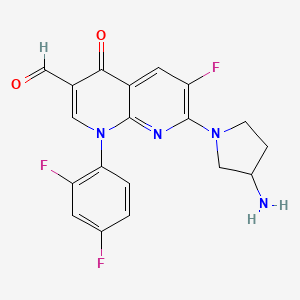
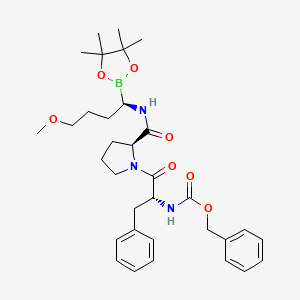
![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)
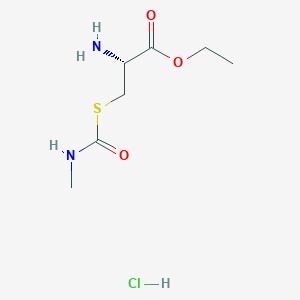
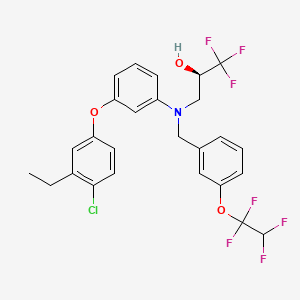
![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
